molecular formula C20H12N2O6 B11660004 2-(2-Hydroxyphenyl)-5-(3-nitrophenoxy)isoindoline-1,3-dione

2-(2-Hydroxyphenyl)-5-(3-nitrophenoxy)isoindoline-1,3-dione

Cat. No.: B11660004
M. Wt: 376.3 g/mol
InChI Key: BPJHOUAABXYQDV-UHFFFAOYSA-N
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Description

2-(2-HYDROXYPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a hydroxyphenyl group, a nitrophenoxy group, and a dihydroisoindole dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-HYDROXYPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative and an amine.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic substitution reaction using a hydroxyphenyl halide.

    Attachment of the Nitrophenoxy Group: The nitrophenoxy group can be attached through an etherification reaction involving a nitrophenol and an appropriate leaving group on the isoindole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-HYDROXYPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(2-HYDROXYPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(2-HYDROXYPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. For example:

    Biological Activity: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Therapeutic Effects: It may exert its effects by modulating cellular processes such as apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2-(2-HYDROXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Lacks the nitrophenoxy group, which may result in different chemical and biological properties.

    5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE:

Uniqueness

2-(2-HYDROXYPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the presence of both hydroxyphenyl and nitrophenoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C20H12N2O6

Molecular Weight

376.3 g/mol

IUPAC Name

2-(2-hydroxyphenyl)-5-(3-nitrophenoxy)isoindole-1,3-dione

InChI

InChI=1S/C20H12N2O6/c23-18-7-2-1-6-17(18)21-19(24)15-9-8-14(11-16(15)20(21)25)28-13-5-3-4-12(10-13)22(26)27/h1-11,23H

InChI Key

BPJHOUAABXYQDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-])O

Origin of Product

United States

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